molecular formula C8H14N2O3 B1499390 Methyl (5-methyl-3-oxopiperazin-2-YL)acetate CAS No. 405214-34-8

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate

Cat. No.: B1499390
CAS No.: 405214-34-8
M. Wt: 186.21 g/mol
InChI Key: WBKWMUPZAFTIBY-UHFFFAOYSA-N
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Description

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate is a chemical compound with the molecular formula C10H11ClO2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-methyl-3-oxopiperazin-2-YL)acetate typically involves the reaction of 5-methyl-3-oxopiperazine with acetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (5-methyl-3-oxopiperazin-2-YL)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a precursor or intermediate in the study of biological processes.

  • Industry: The compound can be utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate can be compared with other similar compounds, such as Methyl (3-oxopiperazin-2-yl)acetate and Methyl (2-chlorophenyl) (hydroxy)acetate. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific chemical properties and the resulting biological and industrial applications.

Comparison with Similar Compounds

  • Methyl (3-oxopiperazin-2-yl)acetate

  • Methyl (2-chlorophenyl) (hydroxy)acetate

  • Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

  • Methyl [3-(cyanomethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate

This comprehensive overview provides a detailed understanding of Methyl (5-methyl-3-oxopiperazin-2-YL)acetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h5-6,9H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWMUPZAFTIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657956
Record name Methyl (5-methyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405214-34-8
Record name Methyl (5-methyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (5-methyl-3-oxopiperazin-2-YL)acetate
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Reactant of Route 5
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Reactant of Route 6
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